molecular formula C15H14BrI B1396881 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene CAS No. 1006383-23-8

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene

Cat. No. B1396881
M. Wt: 401.08 g/mol
InChI Key: HMARMCWDGBFBLF-UHFFFAOYSA-N
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Description

“2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene” is a complex organic compound. It is a derivative of benzene, which is a simple aromatic ring, with various substituents attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic ring . The specifics of the synthesis would depend on the desired locations of the substituents on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with ethylbenzyl, bromo, and iodo substituents. The positions of these substituents on the ring would be determined by the numbering in the name of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the bromo and iodo substituents, which are halogens, and the ethylbenzyl group. Halogens are often involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the nature of its substituents. For example, the presence of halogens might make the compound more polar, affecting its solubility in different solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in the development of new synthetic methods or in the study of electrophilic aromatic substitution reactions .

properties

IUPAC Name

1-bromo-2-[(4-ethylphenyl)methyl]-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrI/c1-2-11-3-5-12(6-4-11)9-13-10-14(17)7-8-15(13)16/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMARMCWDGBFBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (2-bromo-5-iodo-phenyl)-(4-ethyl-phenyl)-methanone (32 g) and triethylsilane (50 mL) in dichloromethane (30 mL) and acetonitrile (100 mL) is cooled in an ice-bath. Then, boron trifluoride diethyletherate (20 mL) is added dropwise over 5 min. The cooling bath is removed and the solution is heated to 45-50° C. and stirred at this temperature for 4 h. After cooling to ambient temperature, 4 M aqueous KOH solution is added and the resulting mixture is extracted with ethyl acetate. The combined organic phases are washed with 2 M potassium hydroxide solution and brine and then dried (sodium sulphate). After the solvent is evaporated, the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 1:0->9:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
Reactant of Route 3
Reactant of Route 3
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
Reactant of Route 4
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
Reactant of Route 5
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
Reactant of Route 6
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene

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